molecular formula C10H20ClNO B1424615 3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride CAS No. 1219976-71-2

3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride

Cat. No.: B1424615
CAS No.: 1219976-71-2
M. Wt: 205.72 g/mol
InChI Key: GBFFCDMVDWXVNX-UHFFFAOYSA-N
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Description

3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticholinergic Activity

The compound has been studied for its anticholinergic activity, which refers to the ability to block the action of acetylcholine in the nervous system. Research indicates that some derivatives of 3-hydroxy piperidine show considerable anticholinergic activity, comparable to that of atropine in certain tests involving animals. This suggests potential applications in conditions where anticholinergic drugs are useful, such as in the treatment of some types of poisonings or in managing certain gastrointestinal disorders (Long & Keasling, 1954).

Energy Expenditure and Obesity

Studies have also revealed the compound's potential in affecting energy expenditure and obesity management. In animal studies, a derivative named PM 170 showed an increase in energy expenditure and a consequent reduction in body weight gain and food intake, indicating its potential as a therapeutic agent for obesity (Massicot et al., 1985). Additionally, another study suggested that the compound could reduce weight gain in obese models by enhancing basal lipolytic activity in adipose tissue, pointing to its possible use in weight management strategies (Massicot et al., 1986).

Anti-Amnesic Effects

The derivative JO 1784 has been identified as a selective ligand for the sigma receptor and demonstrated anti-amnesic effects in animal models, especially in conditions induced by scopolamine, a compound known for causing memory impairment. This suggests the compound's potential in treating amnesic conditions or in improving cognitive functions (Earley et al., 1991).

Anti-Acetylcholinesterase Activity

Certain piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, suggesting their potential in the treatment of diseases characterized by cholinergic deficits, such as Alzheimer's disease. These compounds could enhance acetylcholine levels in the brain, thereby improving cognitive function and memory in affected individuals (Sugimoto et al., 1990).

Properties

IUPAC Name

3-(cyclopropylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-10(6-11-5-1)8-12-7-9-3-4-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFFCDMVDWXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718615
Record name 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-71-2
Record name Piperidine, 3-[(cyclopropylmethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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